N-(呋喃-2-基甲基)-N-(噻吩-3-基甲基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

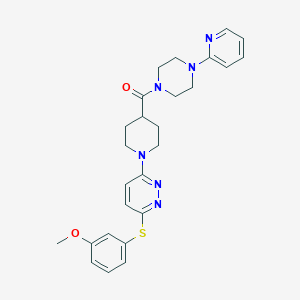

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural features that may allow it to interact with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical behavior of related compounds. For instance, furan derivatives have been synthesized and evaluated for their biological activities, indicating the potential for furan-containing compounds to serve as pharmacologically active agents . Similarly, thiazolidinediones with a furan moiety have been identified as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets for inflammatory and autoimmune diseases . These findings suggest that N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide could also exhibit interesting biological properties.

Synthesis Analysis

The synthesis of related furan-containing compounds involves starting materials such as 3,4-Difluoronirobenzene, which undergoes a series of reactions to yield the final product . The high yield and purity of the synthesized compounds indicate that the synthetic routes are efficient and have minimal side reactions. Although the exact synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is not detailed, similar synthetic strategies could potentially be applied, with careful consideration of the reactivity of both the furan and thiophene moieties.

Molecular Structure Analysis

The molecular structure of furan-containing compounds is typically confirmed using techniques such as 1H NMR and mass spectrometry . These methods provide detailed information about the chemical environment of the hydrogen atoms and the molecular weight of the compound, respectively. For N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide, similar analytical techniques would be essential to confirm the structure and to ensure the correct positioning of the furan and thiophene groups, which are critical for the compound's biological activity.

Chemical Reactions Analysis

The reactivity of furan and thiophene moieties in chemical reactions is influenced by their aromatic nature and the presence of heteroatoms. Furan derivatives have been shown to participate in various chemical reactions, which could be leveraged to further modify the compound or to synthesize analogs with improved biological properties . The thiazolidinedione moiety, as seen in related compounds, can interact with target proteins through key pharmacophore features, such as an acidic NH group and a hydroxy group . These interactions are crucial for the compound's selectivity and potency as a PI3K inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide would be influenced by its functional groups and overall molecular structure. The presence of the furan and thiophene rings is likely to affect the compound's solubility, stability, and ability to cross biological membranes. The biological evaluation of related furan derivatives has shown that some possess good antibacterial and antifungal activities , suggesting that N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide could also exhibit similar properties. Additionally, the selectivity and potency of furan-containing thiazolidinediones as PI3K inhibitors highlight the importance of understanding the physical and chemical properties of such compounds for their potential therapeutic applications .

科学研究应用

药物化学和生物活性

PI3Kγ 抑制剂,用于治疗炎症和自身免疫性疾病: 一项研究发现一系列呋喃衍生物是磷酸肌醇 3-激酶 γ (PI3Kγ) 的有效且选择性抑制剂,PI3Kγ 是炎症和自身免疫性疾病的靶点。这些化合物,包括与呋喃和噻吩家族相关的化合物,在小鼠急性腹膜炎模型中表现出显着减少白细胞募集的潜力,突出了它们的治疗潜力 (Pomel 等人,2006).

抗菌和抗疟疾活性: 呋喃和噻吩的衍生物对一系列病原体表现出有希望的抗菌活性,包括革兰氏阳性和革兰氏阴性细菌,以及抗真菌特性。这强调了它们在解决耐药性感染和探索新治疗途径方面的潜力 (Popiołek 等人,2016)。此外,3-氨基呋喃的酰基衍生物对恶性疟原虫菌株表现出抗疟疾活性,表明了疟疾治疗研究的途径 (Hermann 等人,2021).

材料科学和化学合成

有机电子: 已经探索了呋喃衍生物在有机半导体合成中用于有机电子应用的可能性,证明了这些化合物在开发环保且高效的有机半导体方面的潜力 (Gidron 等人,2011).

化学合成和催化: 呋喃和噻吩衍生物是新型合成方法的核心,包括钯催化的缩合反应和路易斯酸催化的环化反应。这些过程能够构建复杂且功能化的分子结构,这对于开发新材料和生物活性分子至关重要 (Lu 等人,2014), (He 等人,2020).

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16(9-12-6-8-19-11-12)10-13-5-4-7-18-13/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXRFEOHXZUCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)